molecular formula C9H9NO2 B106112 2,6-Dimethoxybenzonitrile CAS No. 16932-49-3

2,6-Dimethoxybenzonitrile

Cat. No. B106112
Key on ui cas rn: 16932-49-3
M. Wt: 163.17 g/mol
InChI Key: XHAHKSSLDJIEDH-UHFFFAOYSA-N
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Patent
US09139696B1

Procedure details

Another potential method utilizes pyridine hydrochloride in place of the boron tribromide. Into a 500 mL 3-neck round bottom flask equipped with stir bar, nitrogen inlet and condenser was charged 2,6-dimethoxybenzonitrile (15.0 g, 91.9 mmol), followed by pyridine hydrochloride (150 g). The mixture was heated to 210° C. for 2 hours and allowed to cool to room temperature. Water was then added to the flask to dissolve the solidified mixture. The aqueous layer was then extracted with ethyl acetate (150 mL) 3 times. The combined organic layer was dried under anhydrous sodium sulfate, and the solvent was removed to yield 7.44 g (60.0%) of a light pink solid, m.p.: 202.8-204.8° C. 1H-NMR (DMSO-d6): 6.39-6.41 (d, 2H, Ar—H), 7.20-7.24 (t, 1H), 10.78 (s, 2H, Ar—O—H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
60%

Identifiers

REACTION_CXSMILES
Cl.N1C=CC=CC=1.C[O:9][C:10]1[CH:17]=[CH:16][CH:15]=[C:14]([O:18]C)[C:11]=1[C:12]#[N:13]>O>[OH:9][C:10]1[CH:17]=[CH:16][CH:15]=[C:14]([OH:18])[C:11]=1[C:12]#[N:13] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
COC1=C(C#N)C(=CC=C1)OC
Step Three
Name
Quantity
150 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Stirring
Type
CUSTOM
Details
with stir bar, nitrogen inlet and condenser
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500 mL 3-neck round bottom flask equipped
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solidified mixture
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted with ethyl acetate (150 mL) 3 times
CUSTOM
Type
CUSTOM
Details
The combined organic layer was dried under anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C#N)C(=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.44 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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